molecular formula C19H18N2O4 B11946483 N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine

N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine

Cat. No.: B11946483
M. Wt: 338.4 g/mol
InChI Key: NLRMZZTTXIWARR-UHFFFAOYSA-N
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Description

N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a 1,2-propanediamine backbone through imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 1,2-propanediamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

Scientific Research Applications

N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine is unique due to the presence of the benzodioxole groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)propyl]methanimine

InChI

InChI=1S/C19H18N2O4/c1-13(21-10-15-3-5-17-19(7-15)25-12-23-17)8-20-9-14-2-4-16-18(6-14)24-11-22-16/h2-7,9-10,13H,8,11-12H2,1H3

InChI Key

NLRMZZTTXIWARR-UHFFFAOYSA-N

Canonical SMILES

CC(CN=CC1=CC2=C(C=C1)OCO2)N=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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